BM-531 is a synthetically derived molecule classified as a non-carboxylic thromboxane A2 receptor antagonist and thromboxane synthase inhibitor. [, , ] It is a derivative of torasemide but lacks its diuretic properties. [] In scientific research, BM-531 is primarily utilized for its antiplatelet properties, making it a valuable tool for investigating platelet function and related physiological processes. [, , , ]
BM-531 primarily exerts its effects by acting as a potent antagonist of the thromboxane A2 (TXA2) receptor. [, , ] It exhibits a higher binding affinity for the TXA2 receptor on human platelets compared to other known antagonists like sulotroban and SQ-29548. [, ] By blocking the TXA2 receptor, BM-531 prevents TXA2-mediated platelet activation, aggregation, and vasoconstriction. [, , , ] Additionally, BM-531 demonstrates thromboxane synthase inhibitory activity, further contributing to its antiplatelet effects by inhibiting the production of TXA2. []
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2